![molecular formula C13H10N2 B181562 2-苯基咪唑并[1,2-a]吡啶 CAS No. 4105-21-9](/img/structure/B181562.png)

2-苯基咪唑并[1,2-a]吡啶

概述

描述

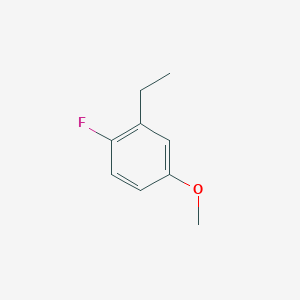

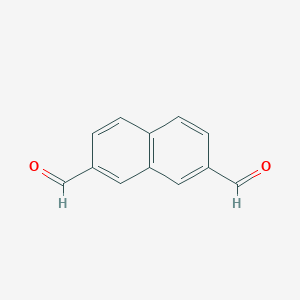

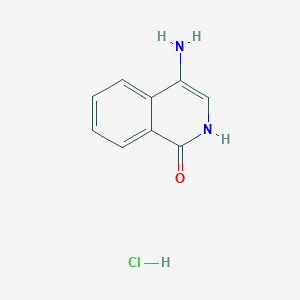

2-Phenylimidazo[1,2-a]pyridine is a compound with the molecular formula C13H10N2 . It is a member of the class of imidazopyridines . The compound is highly crystalline and has a molecular weight of 194.23 g/mol .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[1,2-a]pyridine has been described in several studies. A straightforward synthesis involves the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position . The product is obtained in moderate to high yield . Another method involves a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines with a yield of up to 96% .

Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyridine consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring . The InChI string representation of the molecule is InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H .

Chemical Reactions Analysis

The chemical reactions involving 2-Phenylimidazo[1,2-a]pyridine have been studied. For instance, a CuX-mediated regioselective halogenation reaction of 2-phenylimidazo[1,2-a]pyridine in the presence of oxygen has been reported . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine include a molecular weight of 194.23 g/mol, an XLogP3-AA of 3.4, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, an exact mass of 194.084398327 g/mol, a monoisotopic mass of 194.084398327 g/mol, a topological polar surface area of 17.3 Ų, a heavy atom count of 15, a formal charge of 0, and a complexity of 211 .

科学研究应用

材料科学

该化合物在新型材料开发中显示出巨大潜力,特别是在光电器件的制造方面。 它的特性可能有助于需要特定发光或电气特性的技术进步 .

制药应用

在制药领域,2-苯基咪唑并[1,2-a]吡啶的衍生物正在被探索作为抗癌药物。 它们独特的结构允许开发靶向疗法,可以提供更有效的治疗选择,并减少副作用 .

成像和显微镜

该化合物的发光特性使其适合用作共聚焦显微镜和成像中的发射器。 这种应用对于生物学和医学研究至关重要,因为需要详细的成像 .

传感器开发

由于其反应性,2-苯基咪唑并[1,2-a]吡啶正在被研究用于传感器。 这些传感器可以检测各种环境或生物因素,从而有助于环境监测和诊断等领域 .

神经学研究

一系列新型苯基咪唑并[1,2-a]吡啶已被评估为阿尔茨海默病 (AD) 中 β-淀粉样蛋白的成像剂。 这种应用对于开发改进的神经疾病诊断工具具有重要意义 .

有机合成

该化合物已被用于无溶剂条件下的一锅法合成方法。 这种方法有利于更有效和可持续地创建复杂的有机分子 .

电子学

作为缺电子单元,2-苯基咪唑并[1,2-a]吡啶已被整合到设计为用于电子应用的蓝光发射材料中。 这包括它在 OLED(有机发光二极管)等设备中的应用 .

作用机制

Target of Action

The primary target of 2-Phenylimidazo[1,2-a]pyridine is β-amyloid (Aβ) plaques in Alzheimer’s disease (AD) . These plaques are aggregates of proteins that form in the spaces between nerve cells and are a hallmark of AD .

Mode of Action

2-Phenylimidazo[1,2-a]pyridine interacts with its targets through binding experiments in vitro . The compound has been shown to selectively label Aβ-plaques in brain tissue . This interaction results in changes that can be visualized through imaging, aiding in the diagnosis and study of AD .

Biochemical Pathways

The compound’s ability to bind to aβ plaques suggests it may influence the aggregation of these proteins

Pharmacokinetics

Studies have shown that the compound demonstrates good in vivo stability . This stability suggests that the compound may have suitable bioavailability for its intended use as an imaging agent .

Result of Action

The primary result of 2-Phenylimidazo[1,2-a]pyridine’s action is its ability to label Aβ plaques in the brain tissue of an AD mouse model . This labeling allows for the non-invasive imaging of these plaques, providing a valuable tool for the study and diagnosis of AD .

Action Environment

The action of 2-Phenylimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the compound exhibits stronger luminescence in the solid state compared to in organic solutions . This suggests that the compound’s action, efficacy, and stability may be influenced by its physical state

未来方向

Future research directions could involve further exploration of the biological applications of 2-Phenylimidazo[1,2-a]pyridine and its derivatives, given their broad range of pharmacological properties . Additionally, the development of more efficient and eco-friendly synthesis methods could be another area of focus .

生化分析

Biochemical Properties

2-Phenylimidazo[1,2-a]pyridine interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context. For example, it has been shown to interact with β-amyloid (Aβ) in Alzheimer’s disease (AD) and has been used as a probe for in vitro studies .

Cellular Effects

The effects of 2-Phenylimidazo[1,2-a]pyridine on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Phenylimidazo[1,2-a]pyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenylimidazo[1,2-a]pyridine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

2-Phenylimidazo[1,2-a]pyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

属性

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHWCFCNNGUJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276799 | |

| Record name | 2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4105-21-9 | |

| Record name | 4105-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Phenylimidazo[1,2-a]pyridine?

A1: The molecular formula of 2-Phenylimidazo[1,2-a]pyridine is C13H10N2, and its molecular weight is 194.23 g/mol. []

Q2: What spectroscopic data is available for characterizing 2-Phenylimidazo[1,2-a]pyridine?

A2: 2-Phenylimidazo[1,2-a]pyridine can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]

Q3: Is 2-Phenylimidazo[1,2-a]pyridine thermally stable?

A3: While the unsubstituted PIP is liquid at room temperature, introducing substituents like phenyl or methyl groups at specific positions (e.g., 2-phenyl, 7-methyl) significantly enhances thermal stability, yielding solid compounds with melting points ranging from 55°C to 190°C. []

Q4: Can 2-Phenylimidazo[1,2-a]pyridine derivatives act as ligands in transition-metal catalysis?

A4: Yes, PIP derivatives have been successfully employed as ligands in various transition metal-catalyzed reactions, showcasing their versatility in organic synthesis. [, , , ]

- Rhodium Catalysis: Rh(III)-catalyzed C-H activation of PIP with alkynes enables the synthesis of diverse fused N-heterocycles. [] The regioselectivity of this coupling can be influenced by the choice of oxidant, leading to either naphtho[1',2':4,5]imidazo[1,2-a]pyridines or fused isoquinolinium salts. []

- Iridium Catalysis: Ir(III) complexes, in conjunction with α-diazo esters, catalyze carbocyclization reactions with PIP, showcasing complementary reactivity compared to their rhodium counterparts. []

- Ruthenium Catalysis: Ru(II) catalysts enable the regioselective alkenylation of PIP with alkynes, yielding valuable building blocks for further synthetic transformations. [] This alkenylation can be achieved under both conventional and mechanochemical conditions (ball-milling), highlighting the adaptability of PIP in different reaction setups. [, ]

Q5: How has computational chemistry been used to study 2-Phenylimidazo[1,2-a]pyridine derivatives?

A5: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of PIP derivatives.

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies employing topological and physicochemical descriptors have been conducted to predict the binding affinity and selectivity of PIP derivatives towards central and peripheral benzodiazepine receptors. These models help identify key structural features influencing receptor interactions. [, ]

- DFT Calculations: Time-dependent density functional theory (TD-DFT) calculations have been employed to rationalize the impact of substituents on the fluorescence properties of PIP derivatives, particularly those exhibiting excited-state intramolecular proton transfer (ESIPT) processes. These calculations provide insights into the electronic transitions and excited-state behavior of these compounds. []

Q6: How do structural modifications of 2-Phenylimidazo[1,2-a]pyridine affect its biological activity?

A6: Structural modifications of PIP significantly influence its binding affinity, potency, and selectivity for various targets, including:

- Peripheral Benzodiazepine Receptors (PBR): Introducing lipophilic substituents at position 8 of the imidazopyridine core, along with a chlorine atom at the para position of the 2-phenyl ring, enhances both binding affinity and selectivity towards PBRs. [, , ] This selectivity is crucial for targeting PBRs over central benzodiazepine receptors (CBRs), especially for therapeutic applications. [, ]

- Dopamine D3 Receptors: Incorporating long-chain arylpiperazine moieties at specific positions of the PIP scaffold has yielded potent and selective dopamine D3 receptor ligands with desirable fluorescence properties, making them promising candidates for receptor visualization studies. [, ]

- Anti-inflammatory Activity: Derivatization of the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold with various esters, acids, and amides has led to the identification of compounds with potent anti-inflammatory activity. Notably, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) emerged as a lead compound in this series. []

Q7: Are there strategies to improve the stability, solubility, or bioavailability of 2-Phenylimidazo[1,2-a]pyridine derivatives?

A7: Research on improving the physicochemical properties of PIP derivatives is ongoing. Strategies typically involve:

- Salt Formation: Converting the parent compound into pharmaceutically acceptable salts can enhance solubility and bioavailability. []

- Nanoparticle Encapsulation: Encapsulating PIP derivatives within nanoparticles, such as silica nanoparticles, can enhance solubility, stability, and targeted delivery. []

Q8: What are the applications of 2-Phenylimidazo[1,2-a]pyridine derivatives in biological systems?

A8: PIP derivatives demonstrate diverse biological activities and have been investigated in various contexts:

- TSPO Targeting: Radiolabeled PIP derivatives, like [18F]PBR316, show promise as PET ligands for imaging the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases. [] Importantly, PBR316 exhibits low sensitivity to a common human polymorphism (rs6971) that affects TSPO binding, addressing a limitation of other TSPO ligands. []

- Antibacterial Activity: Several PIP-chalcone hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to known antibacterial agents. [] This highlights the potential of PIP as a scaffold for developing novel antibacterial drugs.

- Antihypertensive Activity: Tricyclic imidazoindole derivatives structurally related to PIP have demonstrated potent antihypertensive activity in animal models, suggesting that PIP itself or its analogs could be explored for their cardiovascular effects. []

- Neuroprotective Effects: Recent studies have shown that selanylimidazopyridine, a selenium-containing PIP derivative, can prevent lipopolysaccharide (LPS)-induced depressive-like behavior in mice. [] This protective effect is attributed to its ability to modulate neurotrophin levels, reduce neuroinflammation, and alleviate oxidative stress. [] These findings highlight the potential of PIP derivatives as therapeutic agents for neuropsychiatric disorders.

Q9: What analytical techniques are commonly used to study 2-Phenylimidazo[1,2-a]pyridine and its derivatives?

A9: Various analytical methods are employed to characterize, quantify, and monitor PIP and its derivatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)